molecular formula C7H7NO4 B1204697 3,5-Dihydroxyanthranilic acid CAS No. 32484-69-8

3,5-Dihydroxyanthranilic acid

Cat. No.: B1204697
CAS No.: 32484-69-8
M. Wt: 169.13 g/mol
InChI Key: FNJVIEZDTMREOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxyanthranilic acid is a specialized reference compound for researchers studying the kynurenine pathway of tryptophan metabolism. This pathway is a major focus of neuroscience and immunology research, as several of its metabolites are known to have neuroactive and redox-active properties . Related compounds, such as 3-hydroxyanthranilic acid (3-HAA), demonstrate a complex dual role, acting as either a pro-oxidant that can contribute to neuronal death or an antioxidant that scavenges free radicals, depending on the local cellular environment . Another metabolite, 5-hydroxyanthranilic acid (5HAA), has also been documented to generate oxidative stress and induce p38 activation-mediated neuronal death in vitro . Research into these pathways is crucial for understanding the molecular mechanisms underlying a range of neurological and inflammatory disorders . Scientists utilize this compound to probe deeper into the intricate balance of this metabolic cascade. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32484-69-8

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-amino-3,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H7NO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,8H2,(H,11,12)

InChI Key

FNJVIEZDTMREOQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)O

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)O

Origin of Product

United States

Biosynthetic Hypotheses and Elucidation Efforts for 3,5 Dihydroxyanthranilic Acid

Proposed Pathways of Biological Formation

The formation of 3,5-dihydroxyanthranilic acid is primarily discussed in the context of the biosynthesis of tilivalline (B46830), a pyrrolobenzodiazepine cytotoxin.

Postulated Role as an Intermediate in Tilivalline Biosynthesis

Tilivalline is a potent cytotoxin produced by certain strains of the gut bacterium Klebsiella oxytoca and the entomopathogenic bacterium Xenorhabdus eapokensis. frontiersin.orgnih.gov Its production is linked to antibiotic-associated hemorrhagic colitis. pnas.org The biosynthesis of tilivalline is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. nih.govpnas.org Within this pathway, this compound has been proposed as a key intermediate. nih.govplos.org

The leading hypothesis for the formation of this compound involves the enzymatic hydroxylation of 3-hydroxyanthranilic acid (3-HAA) at the 5-position. nih.govplos.org This proposed mechanism draws parallels to the biosynthesis of another natural product, tomaymycin (B1231328). In tomaymycin synthesis, the enzyme TomO, a salicylyl-CoA-5-hydroxylase, is involved in a hydroxylation step. nih.govresearchgate.net It is suggested that a similar enzymatic activity could be responsible for the conversion of 3-HAA to 3,5-DHAA in the tilivalline pathway. nih.govplos.org While the pathway to 3-HAA from chorismate is relatively well-understood, the precise mechanism for its subsequent conversion to 3,5-DHAA has not been fully elucidated. nih.govplos.org

The biosynthesis of tilivalline is governed by a specific gene cluster, which includes genes encoding the necessary enzymes. frontiersin.orgresearchgate.net In Klebsiella oxytoca, this cluster is located on a pathogenicity island and is organized into two main operons: the aroX operon and the NRPS operon. frontiersin.orgbiorxiv.orgasm.org

The aroX operon is thought to be responsible for synthesizing the precursor 3-hydroxyanthranilic acid. nih.govplos.org This operon includes several key genes:

adsX : Encodes a 2-amino-2-deoxy-isochorismate (ADIC) synthase. plos.orgresearchgate.net

icmX (or its homolog phzD) : Encodes an ADIC hydrolase. plos.orgresearchgate.net

dhbX : Encodes a DHHA dehydrogenase. plos.orgresearchgate.net

hmoX : Encodes an anthranilate-3-monooxygenase, though its direct involvement in the primary pathway to 3-HAA has been questioned. plos.org

The NRPS operon, including genes like npsA and npsB, encodes the large non-ribosomal peptide synthetase enzymes that assemble the tilivalline molecule from its precursors, including the anthranilic acid-derived moiety. pnas.orgbiorxiv.org While the enzymes for the initial steps leading to 3-HAA are encoded within the aroX operon, the specific enzyme responsible for the subsequent 5-hydroxylation to form this compound has not been definitively identified. nih.govplos.org It is hypothesized that an enzyme with functionality similar to TomO from the tomaymycin pathway may be involved. nih.govresearchgate.net

Table 1: Key Genes and Enzymes in the Proposed Biosynthesis of Tilivalline Precursors

Gene Enzyme Proposed Function in Pathway
adsX 2-amino-2-deoxy-isochorismate (ADIC) synthase Converts chorismate to ADIC. plos.orgresearchgate.net
icmX/phzD ADIC hydrolase Hydrolyzes ADIC. plos.orgresearchgate.net
dhbX DHHA dehydrogenase Dehydrates the product of ADIC hydrolysis to form 3-HAA. plos.orgresearchgate.net
hmoX Anthranilate-3-monooxygenase Alternative pathway to 3-HAA, but its essentiality is debated. plos.org
npsA, npsB Non-ribosomal peptide synthetase Incorporates the anthranilate-derived precursor into the tilivalline structure. pnas.orgbiorxiv.org
Hypothetical Enzymatic 5-Hydroxylation of 3-Hydroxyanthranilic Acid

Unresolved Aspects and Future Directions in Biosynthesis Elucidation

Despite the progress made in understanding tilivalline biosynthesis, several aspects regarding the formation of this compound remain unresolved. The pathway leading to its production has not been fully elucidated, and the specific enzyme responsible for the 5-hydroxylation of 3-hydroxyanthranilic acid has yet to be definitively identified and characterized. nih.govplos.orgresearchgate.net

Future research will likely focus on:

Heterologous expression and in vitro reconstitution: Expressing candidate genes from the tilivalline biosynthetic gene cluster in a host organism to identify the enzyme responsible for the 5-hydroxylation step. uni-saarland.de

Enzyme assays: Using purified enzymes and potential substrates (like 3-HAA) to confirm the catalytic activity and reaction products.

Genetic manipulation: Creating targeted gene knockouts in Klebsiella oxytoca or Xenorhabdus eapokensis to observe the effect on the production of tilivalline and its intermediates. plos.org

Structural biology: Determining the crystal structure of the responsible enzyme to understand its mechanism and substrate specificity. nih.govresearchgate.net

Clarifying these unresolved aspects will provide a more complete picture of the biosynthesis of this compound and its role in the production of the cytotoxin tilivalline.

Chemical Synthesis and Mechanistic Investigations of 3,5 Dihydroxyanthranilic Acid

Synthetic Approaches to 3,5-Dihydroxyanthranilic Acid

The generation of this compound can be approached through various chemical pathways. One notable method involves the transformation of a di-iodinated precursor.

A documented chemical pathway to this compound involves the reaction of 3,5-diiodoanthranilic acid with malondialdehyde. It has been noted that 3,5-diiodoanthranilic acid, an active analog of anthranilic acid, can react with malondialdehyde to yield this compound. researchgate.net This reaction is considered to be potentially linked to the ability of 3,5-diiodoanthranilic acid to scavenge free radicals and inhibit lipid peroxidation in cellular environments. researchgate.net

While the direct reaction has been identified, detailed protocols and reaction conditions for this specific transformation are not extensively detailed in readily available literature. However, the properties of the starting material, 3,5-diiodoanthranilic acid, are well-characterized.

Table 1: Physicochemical Properties of 3,5-Diiodoanthranilic Acid

Property Value
CAS Number 609-86-9
Synonym 2-Amino-3,5-diiodobenzoic Acid
Molecular Formula C₇H₅I₂NO₂
Molecular Weight 388.93 g/mol
Melting Point 243 °C
Boiling Point 441.9 °C

Data sourced from Biosynth researchgate.net

Examination of In Vitro Reaction Mechanisms

The in vitro examination of this compound and its derivatives primarily focuses on their antioxidant and radical-scavenging capabilities. While direct and extensive mechanistic studies on this compound are limited in the reviewed literature, the behavior of structurally related compounds provides significant insights.

Amides derived from 4,5-dihydroxyanthranilic acid have demonstrated potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity. This suggests that the dihydroxyanthranilic acid portion of the molecule plays a significant role in this antioxidant capacity. ijptjournal.com The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of multiple hydroxyl groups on the anthranilic acid ring is believed to enhance this activity.

Studies on avenanthramides, which can contain a dihydroxyanthranilic acid moiety, have shown that these compounds exhibit stronger radical-scavenging activity compared to their counterparts with a single hydroxyl group on the anthranilate ring. idexlab.com This indicates the importance of the dihydroxy substitution pattern for antioxidant efficacy. The mechanism is thought to involve the stabilization of the resulting radical through resonance within the aromatic structure.

Analytical Strategies for Characterizing 3,5 Dihydroxyanthranilic Acid in Research

Methodologies for Structural Confirmation in Complex Matrices

Confirming the structure of 3,5-dihydroxyanthranilic acid and its derivatives within complex matrices, such as plant extracts or bacterial cultures, is a significant analytical challenge. The primary strategy involves a multi-step approach combining chromatographic separation with high-resolution mass spectrometry and comparison against synthesized standards.

In studies involving oat seeds, where dihydroxyanthranilic acid is found as a component of avenanthramide-like compounds, researchers first extract the compounds using solvents like methanol. tandfonline.comnih.gov The crude extract is then subjected to purification steps, which may include column chromatography. tandfonline.comresearchgate.net

The definitive structural confirmation often relies on comparing the analytical data of the isolated compound with that of a chemically synthesized reference standard. tandfonline.comnih.govresearchgate.net For instance, the identities of amides formed between 4,5-dihydroxyanthranilic acid and various hydroxycinnamic acids in oat seeds were confirmed by comparing their spectra and chromatographic behavior with synthesized compounds. tandfonline.comnih.govresearchgate.netidexlab.com This comparative analysis provides a high degree of confidence in the structural assignment, especially when dealing with isomers like this compound versus 4,5-dihydroxyanthranilic acid. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for structural confirmation in complex mixtures. idexlab.com This technique allows for the selection of a specific parent ion corresponding to the mass of the target compound and then fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint. For example, in the analysis of tilivalline (B46830) and its analogs produced by bacteria, UPLC-HR-MS/MS was used to identify characteristic fragment ions, helping to piece together the structure of the larger molecule which incorporates a dihydroxyanthranilic acid moiety. researchgate.netplos.org

Advanced Spectroscopic and Chromatographic Techniques in Research Applications

Modern research on this compound and its related compounds employs a suite of advanced analytical instruments to achieve separation, identification, and quantification.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is the foundational technique for separating this compound derivatives from other components in a sample. tandfonline.comnih.govresearchgate.net Reversed-phase chromatography is the most common mode, typically utilizing a C18 stationary phase. idexlab.comnih.gov The separation is achieved by gradient elution, where the composition of the mobile phase, often a mixture of acetonitrile (B52724) and acidified water (e.g., with formic or trifluoroacetic acid), is changed over time to elute compounds with varying polarities. nih.govlookchem.com Detection is commonly performed using a photodiode array (PDA) or a standard UV detector. nih.govmdpi.com

For more complex samples or when higher sensitivity is required, Ultra-Performance Liquid Chromatography (UPLC) is employed. researchgate.netplos.org UPLC systems use columns with smaller particle sizes, leading to higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net

Table 1: Examples of Chromatographic Conditions for the Analysis of Dihydroxyanthranilic Acid Derivatives
TechniqueColumnMobile PhaseDetectionApplicationReference
HPLCReversed-Phase C18Acetonitrile / Water with 0.1% Formic Acid (gradient)PDAAnalysis of fungal metabolites nih.gov
UPLC-MS/MSAcquity UPLC BEH C18 (1.7 µm)A: 0.1% Formic Acid in Water; B: Acetonitrile (gradient)MS/MS (MRM)Quantification of avenanthramides in oat groats researchgate.net
HPLCZORBAX SB-Aq StableBond Analytical (5 µm)Acetonitrile / Water with 0.1% Trifluoroacetic Acid (gradient)UV (320 nm)Assay of 3-HAA 6-hydroxylase activity lookchem.com
UPLC-HRMSNot specifiedAcetonitrile / 0.1% Formic Acid in Water (gradient)HR-ESI-MS/MSAnalysis of bacterial metabolites plos.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of novel compounds containing the this compound moiety. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.comresearchgate.net Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of a molecule. researchgate.net For example, an HMBC spectrum was used to confirm the structure of N-(E)-p-coumaroyl-3,5-dihydroxyanthranilic acid. researchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography, is the cornerstone for the analysis of this compound in research. High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. tandfonline.complos.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, typically as protonated molecules [M+H]⁺. idexlab.com

For quantitative studies, tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. researchgate.net This method involves monitoring a specific fragmentation reaction (parent ion → daughter ion) that is unique to the target analyte, which minimizes interference from the sample matrix. tandfonline.comnih.gov This approach has been successfully used to quantify avenanthramides containing a 4,5-dihydroxyanthranilate moiety in oat seeds. tandfonline.comnih.govresearchgate.net

Table 2: Representative ¹H NMR Data for the Dihydroxyanthranilic Acid Moiety in a Related Compound
CompoundProtonChemical Shift (δH, ppm)SolventReference
N-Feruloyl-4,5-dihydroxyanthranilic acidH-38.22 (s)CD₃OD tandfonline.com
H-67.51 (s)

Note: The data shown is for 4,5-dihydroxyanthranilic acid, a closely related isomer often studied alongside this compound. The singlet signals are characteristic of the proton substitution pattern on the aromatic ring.

Future Research Perspectives on 3,5 Dihydroxyanthranilic Acid

Comprehensive Elucidation of Intricate Biological Pathways

While 3,5-dihydroxyanthranilic acid is recognized as a derivative of anthranilic acid, its precise biological pathways and functions remain largely uncharted territory. ebi.ac.uk Future research should focus on a multi-pronged approach to illuminate its metabolic journey and physiological significance.

A primary objective is to definitively map the biosynthetic route to 3,5-DHAA. While it is known to be a dihydroxylated form of anthranilic acid, the specific enzymes and intermediate steps leading to its formation are not well-established. One proposed pathway involves the shikimate-chorismate pathway, which produces various anthranilate precursors. researchgate.netsemanticscholar.org For instance, in the biosynthesis of tilivalline (B46830), various anthranilic acid precursors are produced, including 3-hydroxyanthranilic acid (3-HAA), 5-hydroxyanthranilic acid (5-HAA), and 4,5-dihydroxyanthranilic acid (4,5-DHAA). semanticscholar.orgplos.org Investigating the potential role of monooxygenases and dioxygenases in the hydroxylation of anthranilic acid or its hydroxylated derivatives could provide crucial insights.

Furthermore, understanding the catabolism of 3,5-DHAA is equally important. Identifying the enzymes that degrade it and the resulting metabolites will help to complete the picture of its lifecycle within an organism. This could be analogous to the well-characterized kynurenine (B1673888) pathway, where 3-hydroxyanthranilic acid is a key intermediate in the metabolism of tryptophan. nih.govbiorxiv.org The enzyme 3-hydroxyanthranilate 3,4-dioxygenase acts on 3-hydroxyanthranilate to produce a compound that can either lead to nicotinamide (B372718) biosynthesis or undergo further degradation. ebi.ac.uk Research into whether 3,5-DHAA feeds into similar or novel pathways is warranted.

Investigating the biological activities of 3,5-DHAA is another critical research avenue. Its structural similarity to 3-hydroxyanthranilic acid, a compound with known anti-inflammatory and antioxidant properties, suggests that 3,5-DHAA may possess similar or even enhanced bioactivities. mdpi.com Future studies should explore its potential as an antioxidant, anti-inflammatory agent, and its role in cellular signaling and redox homeostasis. For example, studies on avenanthramides, which can contain a 4,5-dihydroxyanthranilic acid moiety, have shown strong radical-scavenging activity. researchgate.net

Development of Novel and Efficient Synthetic Methodologies

The limited commercial availability of this compound necessitates the development of new and efficient synthetic routes to enable its broader study. Current synthetic approaches are often not disclosed in detail or are part of broader research efforts, highlighting a gap in dedicated synthetic methodology. uni-saarland.de

Future research in this area should aim to develop scalable and cost-effective syntheses of 3,5-DHAA. This could involve exploring various starting materials and synthetic strategies. One potential approach could be the optimization of hydroxylation reactions on readily available anthranilic acid derivatives. This might involve the use of modern catalytic systems, including transition metal catalysts or enzymatic approaches, to achieve regioselective hydroxylation.

Biocatalysis presents a particularly promising avenue. The use of engineered enzymes, such as hydroxylases or peroxygenases, could offer a green and highly specific method for producing 3,5-DHAA. This approach would mimic the potential biosynthetic pathways and could be optimized for high yield and purity.

Furthermore, the development of synthetic methods for derivatives of 3,5-DHAA would also be valuable. This would allow for the creation of a library of related compounds that could be screened for enhanced biological activity or to probe structure-activity relationships. For instance, the synthesis of various avenanthramide analogues, which are amides of different hydroxycinnamic acids and hydroxylated anthranilic acids, has been crucial in understanding their antioxidant properties. researchgate.netnih.gov

Investigation of Undiscovered Molecular Interactions and Precursor Roles

The full scope of this compound's molecular interactions and its potential as a precursor for other bioactive molecules is an exciting and underexplored area of research.

Future studies should employ a range of "omics" technologies, such as metabolomics and proteomics, to identify potential binding partners and downstream metabolites of 3,5-DHAA. These untargeted approaches could reveal novel signaling pathways or metabolic networks in which 3,5-DHAA plays a role.

There is also a need to investigate its role as a building block in the biosynthesis of natural products. While its relative, 4,5-dihydroxyanthranilic acid, has been identified as a precursor for the antibiotic tomaymycin (B1231328), the role of 3,5-DHAA in similar capacities is unknown. researchgate.net Screening of microbial and plant extracts for natural products containing a 3,5-dihydroxyanthranilate moiety could lead to the discovery of new bioactive compounds. The biosynthesis of pyrrolobenzodiazepines like anthramycin, sibiromycin, and tomaymycin involves various hydroxylated and methylated anthranilic acid derivatives, suggesting a potential for 3,5-DHAA to be incorporated into similar complex structures. nih.gov

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways involving 3,5-Dihydroxyanthranilic acid, and what experimental methods are used to validate its role?

  • Methodological Answer : this compound (3,5-DHAA) is a key intermediate in microbial aromatic compound biosynthesis. In Pseudomonas aeruginosa, it participates in the shikimate pathway, where chorismic acid is converted via aminodeoxyisochorismate (ADIC) synthase to 2-amino-2-deoxyisochorismic acid (ADIC), which is further processed into trans-2,3-dihydroxyanthranilic acid (DHHA) . To validate its role, researchers use gene knockout strains (e.g., phzD mutants) to disrupt downstream phenazine production, followed by HPLC or LC-MS to quantify pathway intermediates. Isotopic tracing with labeled precursors (e.g., 13C^{13}\text{C}-glucose) can track carbon flux through the pathway .

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